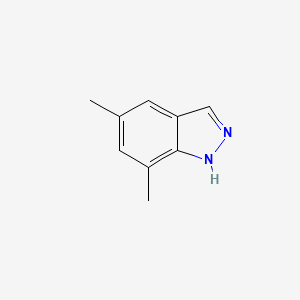

5,7-Dimethyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-7(2)9-8(4-6)5-10-11-9/h3-5H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRWRRDBAJITLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=NN2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343443 |

Source

|

| Record name | 5,7-Dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43067-41-0 |

Source

|

| Record name | 5,7-Dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,7-Dimethyl-1H-indazole chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5,7-Dimethyl-1H-indazole

Introduction

The indazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous pharmaceuticals.[1] As a bioisostere of indole, the indazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating applications as anti-inflammatory, anti-tumor, and potent enzyme inhibitors.[2] This guide focuses on the specific chemical properties of This compound , a derivative whose substitution pattern offers unique electronic and steric characteristics.

While not as extensively studied as other indazoles, understanding the core chemical attributes of this molecule is crucial for its potential application in synthetic chemistry and drug discovery programs. This document provides a comprehensive overview of its structure, a validated synthesis protocol, detailed spectroscopic analysis, and an expert evaluation of its chemical reactivity, grounded in established principles of heterocyclic chemistry.

Molecular Structure and Physicochemical Properties

This compound (IUPAC Name: this compound) is an aromatic heterocyclic compound with the molecular formula C₉H₁₀N₂.[3] The structure consists of a pyrazole ring fused to a benzene ring, with two methyl groups at positions 5 and 7. The "1H" designation indicates that the tautomeric proton resides on the N1 position of the pyrazole ring, which is generally the more thermodynamically stable form compared to the 2H-tautomer.[4]

The two methyl groups are electron-donating, which is expected to increase the electron density of the aromatic system and influence its reactivity, particularly in electrophilic substitution reactions.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 43067-41-0 | PubChem[3] |

| Molecular Formula | C₉H₁₀N₂ | PubChem[3] |

| Molecular Weight | 146.19 g/mol | PubChem[3] |

| Monoisotopic Mass | 146.0844 Da | PubChem[3] |

| Boiling Point | 299.9 °C (Predicted) | ECHEMI[5] |

| XLogP3 | 2.3 (Computed) | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Topological Polar Surface Area | 28.7 Ų (Computed) | PubChem[3] |

Synthesis and Mechanistic Considerations

The logical starting material for this compound is 2,3-dimethylaniline . The following protocol is based on established Jacobson synthesis procedures.

Caption: Potential sites of chemical reactivity on the this compound core.

-

N-Alkylation and N-Acylation: The N1-proton is acidic and can be readily deprotonated by a base to form an indazolide anion. This anion is a potent nucleophile and will react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N1-substituted derivatives. This is a common and crucial reaction for modifying the indazole core in drug development. [4]

-

Electrophilic Aromatic Substitution: The benzene ring of the indazole is activated towards electrophilic substitution by the two electron-donating methyl groups and the fused pyrazole ring. The directing effects suggest that electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions) will preferentially attack the C4 and C6 positions, which are ortho and para to the activating methyl groups. The C4 position is particularly activated by both the C5-methyl group and the pyrazole ring.

-

Reactivity of the Pyrazole Ring: The C3 position of the indazole ring is generally less reactive towards electrophiles than the benzene ring but can undergo certain reactions like lithiation followed by quenching with an electrophile.

Applications and Research Outlook

The indazole core is a key component in a multitude of FDA-approved drugs, including the antiemetic Granisetron and the kinase inhibitor Axitinib. [1]The functionalization of the indazole ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The 5,7-dimethyl substitution pattern of this specific molecule may offer advantages by:

-

Modulating Lipophilicity: The two methyl groups increase the lipophilicity (logP) of the molecule, which can enhance membrane permeability and influence drug distribution. [3]2. Blocking Metabolism: Methyl groups at the 5 and 7 positions can block sites that might otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the half-life of a drug candidate.

-

Fine-Tuning Receptor Binding: The steric bulk and electronic effects of the methyl groups can influence the binding affinity and selectivity for specific biological targets.

Given these attributes, this compound represents a valuable building block for generating novel compound libraries for screening against various therapeutic targets, particularly in oncology and neurology where indazole derivatives have shown significant promise.

Conclusion

This compound is a structurally distinct derivative of the pharmaceutically vital indazole scaffold. While specific experimental data for this compound remains sparse in public literature, its chemical properties can be confidently extrapolated from well-established principles of heterocyclic chemistry. Its synthesis is readily achievable through classic methods like the Jacobson cyclization. The molecule's electronic and steric properties, conferred by the dimethyl substitution, make it an intriguing candidate for further investigation and a valuable synthon for the development of next-generation therapeutics. This guide provides the foundational chemical knowledge necessary for researchers to confidently incorporate this compound into their synthetic and drug discovery endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Retrieved from [Link]

-

Yoshida, M., et al. (2007). Supporting Information for [3+2] Cycloaddition of Diazo Compounds with Arynes: A Convenient and General Synthesis of 1H-Indazoles. Angewandte Chemie International Edition. Retrieved from [Link]

-

Chen, X., et al. (2012). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Research on Chemical Intermediates. Retrieved from [Link]

-

Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6498–6508. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS No. 43067-41-0. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Kumar, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

-

Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]

-

Chen, X., et al. (2012). Synthesis of 1H-indazole: a combination of experimental and theoretical studies. Open University of Catalonia. Retrieved from [Link]

-

Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Retrieved from [Link]

-

Mathew, A. J., et al. (2020). Interpretation of IR spectrum of compound 1N2a. ResearchGate. Retrieved from [Link]

-

Shi, F., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-1,7-dimethyl-1h-indazole (C9H9BrN2). Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Gaikwad, S. D., et al. (2019). Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Shi, F., et al. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]

-

De, S. K. (2013). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved from [Link]

-

MacAleese, L., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute. Retrieved from [Link]

-

Day, J. I., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. This compound | C9H10N2 | CID 589751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. BJOC - Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate [beilstein-journals.org]

An In-depth Technical Guide to the Structural Elucidation of 5,7-Dimethyl-1H-indazole

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged structure," indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] Their role as bioisosteres for indoles has led to their incorporation into numerous FDA-approved drugs, such as the antiemetic Granisetron and the tyrosine kinase inhibitor Pazopanib.[2] The precise substitution pattern on the indazole core is critical for modulating biological activity, making the unambiguous structural elucidation of novel derivatives paramount for advancing drug discovery and development.

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of a specific derivative, 5,7-dimethyl-1H-indazole. For professionals in pharmaceutical research and development, this document serves as a practical framework for confirming the chemical identity of such molecules, ensuring the integrity of subsequent biological and toxicological studies. We will explore the synergistic application of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, underpinned by a logical, evidence-based workflow.

Anticipated Synthetic Pathway

While various methods for indazole synthesis exist, a common and effective route for derivatives such as this compound involves the cyclization of a substituted o-toluidine.[3][4] The anticipated synthesis would likely commence from 2,4-dimethylaniline. This precursor would undergo acetylation to form the corresponding 2-methylacetanilide, followed by nitrosation and subsequent ring closure to yield the target this compound.[3] This synthetic rationale provides a foundational hypothesis for the expected molecular formula and mass.

A Multi-Technique Approach to Structural Verification

The definitive confirmation of a molecule's structure is not reliant on a single analytical technique but rather on the convergence of evidence from multiple orthogonal methods.[5] For this compound, a combination of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy provides a comprehensive and self-validating system for structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is the initial and most direct method for determining the molecular weight of a compound. For this compound, the molecular formula is C₉H₁₀N₂, corresponding to a monoisotopic mass of 146.0844 g/mol .[6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each fragment is measured, generating a mass spectrum.

Data Interpretation

A GC-MS spectrum available in the PubChem database serves as our experimental reference.[6]

| m/z | Relative Intensity | Predicted Assignment |

| 146 | High | [M]⁺ (Molecular Ion) |

| 145 | Medium | [M-H]⁺ |

| 131 | Medium | [M-CH₃]⁺ |

-

Molecular Ion Peak ([M]⁺): The presence of a strong peak at m/z 146 confirms the molecular weight of this compound.[6]

-

Fragmentation Pattern: The peak at m/z 131 is indicative of the loss of a methyl group (CH₃), a characteristic fragmentation for methylated aromatic compounds. The peak at m/z 145 likely arises from the loss of a hydrogen radical. This fragmentation data provides initial evidence for the presence of methyl groups on the indazole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[7] By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed structural map can be constructed. While experimental spectra for this compound are not publicly available, we can predict the expected spectral features with high confidence based on established principles and data from analogous indazole derivatives.[7][8][9]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition (¹H NMR): Acquire a proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Acquisition (¹³C NMR): Acquire a carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-160 ppm) and a greater number of scans are typically required.

-

Advanced 2D NMR (Optional): For further confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~10-13 | Broad Singlet | 1H | N-H | The acidic proton on the pyrazole ring is typically broad and downfield.[9] |

| ~7.8-8.0 | Singlet | 1H | H-3 | The proton at the C-3 position of the indazole ring typically appears as a singlet in the aromatic region.[7] |

| ~7.0-7.2 | Singlet | 1H | H-4 | Aromatic proton adjacent to the C-5 methyl group. Expected to be a singlet due to a lack of adjacent protons. |

| ~6.8-7.0 | Singlet | 1H | H-6 | Aromatic proton between the two methyl groups. Expected to be a singlet. |

| ~2.5 | Singlet | 3H | C₅-CH₃ | Aromatic methyl protons typically appear in this region. |

| ~2.4 | Singlet | 3H | C₇-CH₃ | Aromatic methyl protons, slightly influenced by the pyrazole ring. |

¹³C NMR Spectroscopy: Carbon Backbone Confirmation

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~140 | C-7a | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |

| ~135 | C-3 | Carbon in the pyrazole ring, typically downfield.[7] |

| ~132 | C-5 | Aromatic carbon bearing a methyl group. |

| ~128 | C-7 | Aromatic carbon bearing a methyl group. |

| ~125 | C-3a | Quaternary carbon at the other ring junction. |

| ~120 | C-6 | Aromatic carbon between the two methyl-substituted carbons. |

| ~110 | C-4 | Aromatic carbon adjacent to the C-5 methyl group. |

| ~21 | C₅-CH₃ | Typical chemical shift for an aromatic methyl carbon. |

| ~17 | C₇-CH₃ | Aromatic methyl carbon, potentially slightly upfield due to its position. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Data Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| 3100-3300 (broad) | N-H Stretch | Indazole N-H group |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2850-2960 | C-H Stretch | Methyl C-H |

| 1600-1620 | C=C Stretch | Aromatic ring |

| 1450-1500 | C=N Stretch | Pyrazole ring |

| 800-850 | C-H Bend | Out-of-plane bending for substituted benzene |

The presence of a broad absorption band in the 3100-3300 cm⁻¹ region would be strong evidence for the N-H bond of the indazole ring. The sharp peaks corresponding to aromatic and aliphatic C-H stretches, along with the characteristic aromatic C=C and C=N stretching vibrations, would further corroborate the proposed structure.[10]

Visualizing the Elucidation Workflow

A logical and systematic workflow is crucial for efficient and accurate structural elucidation.

Caption: Workflow for the structural elucidation of this compound.

Conclusion: A Consolidated Structural Assignment

The convergence of data from mass spectrometry, ¹H and ¹³C NMR, and infrared spectroscopy provides a robust and self-validating confirmation of the structure of this compound. The molecular weight is unequivocally established by the molecular ion peak in the mass spectrum. The predicted NMR spectra provide a detailed map of the proton and carbon environments, consistent with the proposed substitution pattern. Finally, the characteristic vibrational frequencies in the IR spectrum confirm the presence of the key functional groups. This multi-technique approach ensures the highest level of confidence in the structural assignment, a critical prerequisite for the advancement of this compound in any research or drug development pipeline.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 589751, this compound. [Link]

-

Yoshida, M., et al. (2007). Supporting Information for "A New Method for the Synthesis of 1H-Indazoles via [3+2] Cycloaddition of Arynes with Diazo Compounds". Angewandte Chemie International Edition, 46(18), 3323-3325. [Link]

- Kollonitsch, J. (1976). Process for the preparation of substituted indazoles. U.S.

-

Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5693–5703. [Link]

-

Hariyanti, P., et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(10), 059-067. [Link]

-

Kim, J., et al. (2021). Supporting Information for Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

-

Elguero, J., et al. (1976). 13C NMR of indazoles. Canadian Journal of Chemistry, 54(9), 1329-1331. [Link]

-

Liu, Z., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 9(19), 6563-6565. [Link]

-

Gaikwad, V. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 239-248. [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Pharmaceuticals, 16(5), 724. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5638–5651. [Link]

-

Supporting Information for Enantioselective Synthesis of 3-Alkoxy-1H-indazoles by a Desymmetrizing Aza-Wittig Reaction. (n.d.). [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indazole. In NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-indazole hydrochloride. In NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9221, 1H-Indazole. [Link]

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7669-7675. [Link]

Sources

- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 6. This compound | C9H10N2 | CID 589751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. japsonline.com [japsonline.com]

The Strategic Importance of the Indazole Nucleus

An In-Depth Technical Guide to the Synthesis of 5,7-Dimethyl-1H-indazole

Abstract: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Specifically, the substitution pattern on the benzene ring profoundly influences the molecule's pharmacological profile. This guide provides an in-depth technical analysis of viable and robust synthesis pathways for this compound, a key intermediate for specialized drug discovery programs. We move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for precursor selection, and process optimization. This document is intended for researchers, medicinal chemists, and process development professionals seeking a comprehensive understanding of constructing this specific indazole derivative.

The indazole ring system is a bioisostere of indole and is present in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, antiemetics, and anti-inflammatory agents.[2][3] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Granisetron (a 5-HT3 receptor antagonist) highlight the therapeutic success of this scaffold.[1][3] The 5,7-disubstituted pattern, in particular, allows for fine-tuning of steric and electronic properties, making this compound a valuable building block for creating targeted and potent drug candidates.

Retrosynthetic Analysis and Core Strategies

The synthesis of the 1H-indazole core primarily relies on the formation of the N-N bond of the pyrazole ring, followed by or preceded by cyclization onto the benzene ring. A retrosynthetic analysis of this compound reveals several strategic disconnections, leading to logical and accessible starting materials.

Caption: Retrosynthetic analysis of this compound.

The primary strategies derived from this analysis involve:

-

Intramolecular C-N bond formation from a pre-formed hydrazine derivative.

-

Intramolecular N-N bond formation via cyclization of an appropriately substituted aniline derivative.

This guide will focus on two robust and widely applicable pathways stemming from these core strategies.

Principal Synthesis Pathways

Pathway A: Davis-Beirut Reaction from 2-Amino-3,5-dimethylbenzaldehyde

This pathway represents a modern and efficient metal-free approach, leveraging the cyclization of an oxime intermediate derived from an o-aminobenzaldehyde.[3] This method is lauded for its mild conditions and broad functional group tolerance.

Mechanism and Rationale: The synthesis begins with the formation of an oxime from 2-amino-3,5-dimethylbenzaldehyde and hydroxylamine. The critical step involves the selective activation of the oxime's hydroxyl group, typically with methanesulfonyl chloride (MsCl). This transforms the hydroxyl into a good leaving group. An intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon, facilitated by a mild base, initiates the cyclization. Subsequent dehydration leads to the aromatic 1H-indazole ring system. The choice of a weak, non-nucleophilic base like triethylamine or 2-aminopyridine is crucial to prevent side reactions and promote the desired cyclization.[3][4]

Caption: Workflow for the synthesis via oxime activation.

Detailed Experimental Protocol:

-

Oxime Formation: To a solution of 2-amino-3,5-dimethylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq). Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed. Cool the reaction mixture and remove the solvent under reduced pressure. The crude oxime can be purified by recrystallization or used directly in the next step.

-

Cyclization: Dissolve the crude oxime in dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath. Add triethylamine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

-

Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Process Considerations:

-

Starting Material: The primary challenge can be the synthesis of the starting aldehyde, 2-amino-3,5-dimethylbenzaldehyde. This can be prepared from 2,4-dimethylaniline via formylation and subsequent functional group manipulations.

-

Temperature Control: Maintaining a low temperature during the addition of MsCl is critical to prevent uncontrolled side reactions.

-

Purity: This method generally provides high yields and purity, avoiding harsh reagents or metal catalysts.[3]

Pathway B: Classical Jacobson Indazole Synthesis

The Jacobson synthesis is a traditional yet effective method that involves the cyclization of an N-nitroso derivative of an o-toluidine.[3] For our target molecule, this would start from 2,6-dimethyl-N-nitrosoaniline.

Mechanism and Rationale: The synthesis starts with 2,6-dimethylaniline, which is diazotized using sodium nitrite in an acidic medium (e.g., acetic acid) to form an N-nitroso intermediate.[5] This intermediate, upon heating in an inert solvent like benzene or toluene, undergoes a thermal rearrangement and cyclization. The reaction proceeds through a radical mechanism or a concerted sigmatropic rearrangement, where the nitroso group interacts with the ortho-methyl group, leading to the formation of the pyrazole ring and elimination of water.

Detailed Experimental Protocol:

-

Nitrosation: Dissolve 2,6-dimethylaniline (1.0 eq) in a mixture of acetic acid and water at 0-5 °C. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir the mixture for 1-2 hours at this temperature. The N-nitroso intermediate often precipitates as a solid.

-

Cyclization: Filter the N-nitroso intermediate and wash it with cold water. Without extensive drying, suspend the crude intermediate in benzene or toluene. Heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by observing the evolution of gas and by TLC.

-

Workup and Purification: After the reaction is complete, cool the mixture and wash it sequentially with a dilute sodium hydroxide solution and water to remove any acidic impurities. Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure. The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Process Considerations:

-

Safety: Diazotization reactions involving nitrites can be hazardous. Strict temperature control is essential to prevent the accumulation of unstable diazonium species. N-nitroso compounds are potential carcinogens and should be handled with appropriate personal protective equipment.

-

Starting Material: 2,6-dimethylaniline is a readily available commercial starting material, making this route highly accessible.

-

Yields and Isomers: While classical, this method can sometimes suffer from lower yields compared to more modern approaches and may require more extensive purification.

Comparative Analysis of Pathways

| Feature | Pathway A (Davis-Beirut) | Pathway B (Jacobson) |

| Starting Material | 2-Amino-3,5-dimethylbenzaldehyde | 2,6-Dimethylaniline |

| Reagent Profile | Mild (MsCl, Et₃N) | Harsh/Hazardous (NaNO₂, Acid) |

| Reaction Conditions | 0 °C to Room Temperature | 0 °C then Reflux |

| Scalability | Generally good, avoids metals | Good, but safety concerns at scale |

| Typical Yields | Good to Excellent (>75%)[3] | Moderate to Good (40-70%) |

| Key Advantage | High functional group tolerance, mild | Readily available starting material |

| Key Disadvantage | Multi-step prep for starting aldehyde | Use of hazardous nitroso compounds |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. For laboratory-scale synthesis where mild conditions and high purity are paramount, the Davis-Beirut reaction (Pathway A) offers a superior approach, provided the substituted o-aminobenzaldehyde precursor is accessible. For larger-scale preparations where cost and starting material availability are the primary drivers, the classical Jacobson synthesis (Pathway B) remains a viable, albeit more hazardous, option. The choice of synthesis route should be guided by a careful evaluation of available resources, safety infrastructure, and the specific purity and scale requirements of the research or development program.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Cu-Mediated Cyclization to Form 1H-Indazoles. Synfacts. [Link]

-

Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

-

Synthesis and Antitumor Evaluation of Selected 5,6-disubstituted 1(2)H-indazole-4,7-diones. Journal of Medicinal Chemistry. [Link]

-

Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. National Institutes of Health. [Link]

-

Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Synthesis and antitumor evaluation of selected 5,6-disubstituted 1(2)H-indazole-4,7-diones. Journal of Medicinal Chemistry. [Link]

-

Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

- Method for preparing 1H-indazole derivative.

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

5,7-Dimethyl-1H-indazole (CAS: 43067-41-0): A Technical Guide for Advanced Research and Development

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and conformational rigidity have established it as a "privileged scaffold," a molecular framework that can interact with multiple biological targets with high affinity.[1] This has led to the development of numerous clinically successful drugs, including the anti-cancer agents axitinib and pazopanib, and the antiemetic granisetron.[3][4] The 1H-indazole tautomer is generally the more thermodynamically stable and frequently explored form in drug discovery programs.[4]

This in-depth technical guide focuses on a specific, yet promising, derivative: 5,7-Dimethyl-1H-indazole . The strategic placement of two methyl groups on the benzene ring can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, characterization, and potential applications, particularly in the realm of kinase inhibition.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, membrane permeability, and formulation characteristics.

| Property | Value | Source |

| CAS Number | 43067-41-0 | ChemScene[5] |

| Molecular Formula | C₉H₁₀N₂ | PubChem[6] |

| Molecular Weight | 146.19 g/mol | PubChem[6] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 299.9 °C | Echemi[7] |

| Density | 1.145 g/cm³ | Echemi[7] |

| Flash Point | 138.1 °C | Echemi[7] |

| Refractive Index | 1.644 | Echemi[7] |

| XLogP3 | 2.3 | PubChem[6] |

Synthesis and Purification: A Proposed Protocol

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a robust synthetic route can be rationally designed based on well-established methods for substituted indazole synthesis. The Jacobson-Huber synthesis, which involves the cyclization of N-nitroso-o-toluidines, provides a classic and adaptable approach.[7] A proposed, detailed protocol starting from the readily available 2,4-dimethylaniline is outlined below.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2,4-dimethylphenyl)acetamide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylaniline (12.1 g, 0.1 mol) in pyridine (50 mL).

-

Reagent Addition: Slowly add acetic anhydride (11.2 g, 0.11 mol) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: Heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate of N-(2,4-dimethylphenyl)acetamide will form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to yield the pure product.

Causality behind Experimental Choices: The acetylation of the aniline is a crucial protecting step. Pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion. Refluxing ensures a sufficient reaction rate.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the dried N-(2,4-dimethylphenyl)acetamide (16.3 g, 0.1 mol) in glacial acetic acid (100 mL).

-

Nitrosation: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) dropwise, maintaining the temperature below 10 °C.

-

Cyclization: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat it to 80-90 °C for 3-4 hours. The color of the solution will typically change, indicating the progress of the reaction.

-

Work-up: Cool the reaction mixture and pour it into 500 mL of ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality behind Experimental Choices: The nitrosation of the acetamide followed by in-situ cyclization is a classic method for indazole formation.[7] Acetic acid serves as both the solvent and the acid catalyst for the nitrosation and subsequent cyclization. Careful temperature control during the addition of sodium nitrite is critical to prevent unwanted side reactions.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the known properties of the indazole scaffold and the influence of the methyl substituents.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.0-11.0 (br s, 1H, NH), ~7.8 (s, 1H, H3), ~7.0 (s, 1H, H4), ~6.8 (s, 1H, H6), ~2.5 (s, 3H, 5-CH₃), ~2.4 (s, 3H, 7-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (C7a), ~135 (C3), ~130 (C5), ~128 (C7), ~125 (C3a), ~120 (C6), ~110 (C4), ~21 (7-CH₃), ~17 (5-CH₃). |

| IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3150-3000 (N-H stretching), ~2920, 2850 (C-H stretching), ~1620, 1580, 1470 (C=C and C=N stretching of the aromatic rings). |

| Mass Spectrometry (EI) | m/z: 146 (M⁺), 145 (M-H)⁺, 131 (M-CH₃)⁺.[6] |

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8] The ATP-binding pocket of many kinases contains a "hinge region" that forms crucial hydrogen bonds with inhibitor molecules. The nitrogen atoms of the indazole ring are well-suited to act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP.

The 5,7-dimethyl substitution pattern on the indazole ring can provide several advantages in the context of kinase inhibitor design:

-

Increased Lipophilicity: The methyl groups enhance the lipophilicity of the molecule, which can improve cell membrane permeability and oral bioavailability.

-

Steric Guidance: The methyl groups can provide steric hindrance that favors a specific binding orientation within the kinase active site, potentially leading to increased potency and selectivity.

-

Metabolic Stability: The methyl groups can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of the compound.

Potential Kinase Targets and Drug Design Workflow

Given the prevalence of the indazole core in approved and investigational kinase inhibitors, this compound serves as an excellent starting point for a drug discovery campaign.

Caption: A typical drug discovery workflow starting from this compound.

Potential kinase targets for inhibitors based on the this compound scaffold include, but are not limited to:

-

Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in angiogenesis and tumor growth.[3]

-

Serine/Threonine Kinases: Such as Apoptosis signal-regulating kinase 1 (ASK1) and Pim kinases, which are involved in inflammation and cell survival pathways.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of novel bioactive molecules. Its strategic substitution pattern offers the potential for improved pharmacokinetic and pharmacodynamic properties compared to the parent indazole scaffold. While specific biological data for this compound is currently limited, the extensive body of research on other indazole derivatives strongly suggests its potential as a starting point for the development of potent and selective kinase inhibitors. Future research should focus on the development and validation of an efficient and scalable synthesis, comprehensive biological screening against a diverse panel of kinases, and detailed structure-activity relationship studies to unlock the full therapeutic potential of this promising scaffold.

References

-

Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(9), 6498-6510. [Link]

-

Odell, L. R., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. European Journal of Organic Chemistry, 26(20), e202300291. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Yoshida, H., et al. (2007). Supporting Information for: A Facile and General Synthesis of 1H-Indazoles by 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds. Angewandte Chemie International Edition, 46(18), 3323-3325. [Link]

-

Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 10(23), e202501123. [Link]

-

Singh, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-64. [Link]

-

Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(9), 7669-7679. [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2956. [Link]

-

Sharma, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 238, 114463. [Link]

- Chen, Z., et al. (2013). Synthesis method of indazole compound. CN103319410A.

-

Liu, X., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 12(40), 7936-7939. [Link]

-

Barluenga, J., et al. (2011). Literature Report: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2956. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 125, 117937. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5867-5880. [Link]

-

Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 10(23), e202501123. [Link]

-

Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry, 254(1-2), 1-8. [Link]

-

Wang, Y., et al. (2025). Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. European Journal of Medicinal Chemistry, 283, 117002. [Link]

-

Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry, 254(1-2), 1-8. [Link]

-

Gaikwad, D. D., et al. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(15). [Link]

-

Kumar, A., et al. (2015). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research, 7(4), 1160-1164. [Link]

-

Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 852-858. [Link]

-

Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Thangadurai, A., & Minu, M. (2025). Synthesis and biological evaluation of indazole derivatives. Journal of Molecular Structure, 1319, 138767. [Link]

-

PubChem. (n.d.). 1H-Indazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 6. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 7. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Trajectory of 5,7-Dimethyl-1H-indazole: A Technical Guide to Mechanistic Elucidation

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide addresses the enigmatic mechanism of action of a specific derivative, 5,7-Dimethyl-1H-indazole. In the absence of direct empirical data for this molecule, we leverage the well-documented bioactivities of the indazole class to postulate a putative mechanism of action. This document serves as a comprehensive roadmap for the scientific community, detailing a rigorous, multi-faceted experimental strategy to identify its molecular targets, validate engagement, and delineate the downstream signaling pathways it modulates. We provide in-depth, field-proven protocols for target identification via affinity chromatography-mass spectrometry and kinome profiling, target validation using the Cellular Thermal Shift Assay (CETSA), and pathway analysis through phosphoprotein-specific Western blotting and receptor binding assays. This guide is designed to empower researchers with the conceptual framework and practical methodologies to systematically unravel the therapeutic potential of novel indazole derivatives.

Introduction: The Indazole Scaffold - A Privileged Motif in Drug Discovery

The 1H-indazole core, a bicyclic heteroaromatic system, is a recurring motif in a multitude of biologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a diverse array of biological targets.[1] Marketed drugs and clinical candidates containing the indazole scaffold exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammatory, and neurological effects.[2][3] Notably, many indazole derivatives function as potent inhibitors of protein kinases, crucial regulators of cellular signaling that are often dysregulated in diseases like cancer.[4] The PI3K/AKT/mTOR pathway, a central hub for cell growth, proliferation, and survival, is a frequent target of such inhibitors.[5] Furthermore, the structural similarity of the indazole nucleus to the indole ring of tryptophan has led to the development of indazole-based ligands for serotonin receptors, highlighting their potential in neuroscience drug discovery.[6][7]

Given this precedent, we hypothesize that This compound is likely to exert its biological effects through one of two primary mechanisms:

-

Hypothesis A: Inhibition of a protein kinase within a critical oncogenic pathway, such as the PI3K/AKT/mTOR cascade.

-

Hypothesis B: Modulation of a serotonin receptor subtype, such as the 5-HT2A receptor.

This guide will now delineate a comprehensive experimental strategy to systematically investigate these hypotheses.

Phase 1: Unbiased Target Identification

The initial and most critical step is to identify the direct molecular binding partners of this compound within the cellular proteome. We will employ two complementary, unbiased approaches to cast a wide net for potential targets.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classical and robust method aims to "fish out" binding proteins from a complex cellular lysate using a modified version of the compound of interest as bait.[8]

Experimental Workflow for AC-MS

Figure 1: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol for AC-MS:

-

Synthesis of a Biotinylated Probe:

-

A crucial prerequisite is the synthesis of an affinity probe. This involves chemically modifying this compound with a linker arm at a position that does not interfere with its biological activity, followed by conjugation to biotin.[5][9] Structure-activity relationship (SAR) data, if available, would guide the point of linker attachment.

-

-

Preparation of Cell Lysate:

-

Culture a relevant human cell line (e.g., a cancer cell line like HT-29 for Hypothesis A, or a neuronal cell line like SH-SY5Y for Hypothesis B) to a high density.

-

Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.[10][11]

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Immobilize the biotinylated this compound probe on streptavidin-coated magnetic beads.

-

Incubate the bead-probe conjugate with the cell lysate to allow for the binding of target proteins.

-

Perform a series of stringent washes with buffers of increasing stringency to remove non-specifically bound proteins.[12]

-

Elute the specifically bound proteins from the beads using a competitive elution with excess free biotin or by denaturation with a buffer containing SDS.[13]

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

-

Excise the protein bands of interest, and perform in-gel digestion with trypsin to generate peptides.[14]

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.[7]

-

Kinome Profiling

Given the prevalence of kinase inhibition among indazole derivatives, a targeted yet broad screening approach against a panel of kinases is a highly efficient method for target identification.[4] Several commercial services offer kinome-wide screening platforms.[15][16]

Experimental Workflow for Kinome Profiling

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA:

-

Cell Treatment:

-

Treat cultured cells with a saturating concentration of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour). [17]2. Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., from 37°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. [4]3. Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by high-speed centrifugation. [18]4. Protein Quantification:

-

Analyze the soluble fractions by Western blot using an antibody specific to the putative target protein (e.g., anti-PIK3Cα or anti-5-HT2A receptor).

-

Quantify the band intensities to determine the amount of soluble protein at each temperature.

-

-

Data Analysis:

Downstream Signaling Pathway Analysis

If a kinase is validated as a target, it is essential to determine if the compound inhibits its activity in cells by examining the phosphorylation status of its downstream substrates.

Detailed Protocol for Western Blotting of the PI3K/AKT/mTOR Pathway:

-

Cell Treatment and Lysis:

-

Treat a relevant cancer cell line (e.g., HT-29) with increasing concentrations of this compound for various time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors. [10][11]2. Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding. [21] * Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of key pathway components (e.g., p-AKT Ser473, p-S6 Ribosomal Protein Ser235/236) and their total protein counterparts (total AKT, total S6). [22][23][24][25][26] * Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate. [22]4. Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the specific inhibitory effect of the compound on the signaling pathway.

-

Signaling Pathway Diagram

Figure 4: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

Receptor Binding and Functional Assays

If a receptor like 5-HT2A is identified as a primary target, its interaction with this compound must be characterized.

Detailed Protocol for a Radioligand Binding Assay:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells). [1][27]2. Competition Binding Assay:

-

Incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]ketanserin) and increasing concentrations of unlabeled this compound. [28][29] * Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding by including a saturating concentration of a known 5-HT2A antagonist (e.g., ketanserin) in a set of tubes. [2][6][15][30][31] * Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound and fit the data to a one-site competition model to determine the Ki (inhibitory constant).

-

Data Presentation for Target Validation

| Table 3: Hypothetical Ki Values from a 5-HT2A Receptor Binding Assay | | :--- | :--- | | Compound | Ki (nM) | | this compound | e.g., 75 | | Ketanserin (Control) | e.g., 1.1 [1]| | Serotonin (Control) | e.g., 10 [32]|

Conclusion and Future Directions

This technical guide outlines a systematic and robust strategy to elucidate the mechanism of action of this compound. By employing a combination of unbiased target identification methods and rigorous target validation and pathway analysis techniques, researchers can confidently identify its molecular targets and understand its cellular effects. The proposed workflows, grounded in established methodologies, provide a clear path from a compound of unknown function to a well-characterized molecular probe or potential therapeutic lead. The insights gained from these studies will not only illuminate the specific biology of this compound but also contribute to the broader understanding of the therapeutic potential of the indazole scaffold.

References

-

Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

-

Drug Discovery Methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. Retrieved from [Link]

- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Mundt, F. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(10), 994-1006.

-

GraphPad. (n.d.). Nonspecific binding. Prism 10 Curve Fitting Guide. Retrieved from [Link]

-

Advansta Inc. (2015, January 20). 8 Tips for Detecting Phosphorylated Proteins by Western Blot. Retrieved from [Link]

- Almqvist, H., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS discovery : advancing life sciences R & D, 24(10), 994–1006.

-

Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

- D'Arcy, B. R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1471, 141–163.

-

ResearchGate. (2017, January 12). How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment? Retrieved from [Link]

- Wiśniewski, J. R., et al. (2014). abFASP-MS: Affinity-Based Filter-Aided Sample Preparation Mass Spectrometry for Quantitative Analysis of Chemically Labeled Protein Complexes. Journal of proteome research, 13(10), 4443–4451.

- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay guidance manual.

-

Conduct Science. (2019, June 26). Affinity Chromatography Protocol. Retrieved from [Link]

-

Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Mechanism of Pull-Down Coupled with MS for Protein Identification. Retrieved from [Link]

- Gonzalez-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis.

- van de Wetering, I., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 43(2), 117–123.

- Zhao, L., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(12), e3657.

- Konziase, P. T. B., et al. (2016). Synthesis of biotinylated probes of artemisinin for affinity labeling.

- Protein Analysis Facility (PAF), University of Lausanne. (2018, December 12).

- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PloS one, 6(11), e27644.

-

Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Chaikuad, A., et al. (2014).

- Liu, Y., et al. (2019). Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). eCampusOntario Pressbooks.

- Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(9), 2416–2429.

- Earp, C. E., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International journal of molecular sciences, 24(6), 5194.

-

CETSA. (n.d.). CETSA in drug discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

- Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS medicinal chemistry letters, 14(4), 435–439.

-

MtoZ Biolabs. (n.d.). Fusion Protein Interaction Analysis Service | Pull-Down and MS. Retrieved from [Link]

- La K., et al. (2019). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.

-

Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved from [Link]

- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 6(1), 34–46.

-

BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

-

G-Biosciences. (n.d.). Affinity Chromatography. Retrieved from [Link]

- Kim, J., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 629, 219–237.

-

ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b... Retrieved from [Link]

-

ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components in... Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of PI3K/Akt/mTOR signaling pathways. Quantitative... Retrieved from [Link]

- Beinor, J., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(16), 4057.

- Speers, A. E., et al. (2003). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society, 125(16), 4686-4687.

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis of biotinylated probes of artemisinin for affinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. graphpad.com [graphpad.com]

- 7. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 11. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]

- 12. cube-biotech.com [cube-biotech.com]

- 13. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wp.unil.ch [wp.unil.ch]

- 15. m.youtube.com [m.youtube.com]

- 16. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation | Semantic Scholar [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A robust CETSA data analysis automation workflow for routine screening [genedata.com]

- 21. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. giffordbioscience.com [giffordbioscience.com]

- 30. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 31. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide to the Discovery and History of 5,7-Dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethyl-1H-indazole is a substituted heterocyclic compound built upon the privileged indazole scaffold. While the parent indazole ring system has been a cornerstone in medicinal chemistry for over a century, the specific history of the 5,7-dimethyl derivative is more recent, emerging from the intensive pharmaceutical research of the late 1970s. This guide provides a detailed account of its discovery, tracing its origins to early patent literature, and outlines the evolution of its synthesis. We will delve into its physicochemical properties, established synthetic protocols with mechanistic insights, and its role as a key intermediate in the development of pharmacologically active agents. This document serves as a comprehensive technical resource for scientists engaged in heterocyclic chemistry and drug discovery.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, was first described by Emil Fischer in the late 19th century. This heterocyclic motif is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework capable of binding to a variety of biological targets.[1] Its unique chemical architecture, acting as a bioisostere of indole, allows for diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] Numerous approved drugs, such as the antiemetic Granisetron and the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic significance.[3] The history of indazole synthesis is rich, with classical methods like the Fischer and Jacobson syntheses paving the way for modern, more efficient protocols involving metal-catalyzed cross-coupling and C-H amination reactions.[1][4] It is within this context of intense pharmaceutical interest that specific derivatives like this compound were first synthesized and explored.

Discovery and First Reported Synthesis

The first documented synthesis of this compound appears not in a traditional peer-reviewed journal, but in the patent literature, highlighting its immediate perceived value as a pharmaceutical intermediate. A 1979 patent filed by Hoffmann-La Roche Inc., with inventors Rodney Ian Fryer, James Vincent Earley, and Leo Henryk Sternbach, describes the synthesis of a series of indazole derivatives, including the 5,7-dimethyl analog.

The initial synthesis was achieved via a classical approach involving the cyclization of a substituted aminobenzonitrile with hydrazine. This method provides a direct and efficient route to the indazole core. The specific precursor required, 2-amino-3,5-dimethylbenzonitrile, dictates the final substitution pattern on the benzene ring portion of the indazole.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a molecule's physical and spectroscopic characteristics is fundamental for its application in research and development.

Physical Properties

The key physical and computed properties of this compound are summarized in the table below. The melting point is a critical experimental parameter for identity and purity confirmation.

| Property | Value | Source |

| CAS Number | 43067-41-0 | PubChem[5] |

| Molecular Formula | C₉H₁₀N₂ | PubChem[5] |

| Molecular Weight | 146.19 g/mol | PubChem[5] |

| Melting Point | 129-131 °C | Sigma-Aldrich |

| Boiling Point (Predicted) | 299.9 °C | Echemi[6] |

| XLogP3 (Computed) | 2.3 | PubChem[5] |

| Topological Polar Surface Area | 28.7 Ų | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the N-H proton of the pyrazole ring. The aromatic protons at positions 4 and 6 would appear as singlets due to the substitution pattern, and the C3 proton would also be a singlet. The methyl groups at C5 and C7 would each produce a singlet, integrating to three protons. The N-H proton typically appears as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine distinct carbon signals corresponding to the molecular structure. This includes the two methyl carbons, the five aromatic carbons of the benzene ring, and the two carbons of the pyrazole ring. The chemical shifts provide insight into the electronic environment of each carbon atom.

-